1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(3,5-Difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a fluorinated thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core. The compound features a 3,5-difluorophenylmethyl group at position 1 and a phenyl group at position 3 of the pyrimidine ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or anticancer applications. The synthesis of analogous thienopyrimidine-diones typically involves multi-step reactions, including cyclocondensation of oxazine-dione precursors with aromatic aldehydes and amines under basic conditions, yielding substituted derivatives in moderate to high yields (46%–86%) .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-phenyl-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N2O2S/c20-13-8-12(9-14(21)10-13)11-22-16-6-7-26-17(16)18(24)23(19(22)25)15-4-2-1-3-5-15/h1-10,17H,11H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILKBDMRVLKUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC(=C4)F)F)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-difluorobenzylamine with a suitable thieno[3,2-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Several studies have demonstrated that compounds similar to 1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Case Study:
In a study published in Molecules, derivatives of thieno[3,2-d]pyrimidines were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed significant cytotoxic effects with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi. The presence of the difluorophenyl group enhances its interaction with microbial targets.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
Enzyme Inhibition
Another significant application is in enzyme inhibition. Specifically, compounds with a similar structure have been identified as inhibitors of various kinases and enzymes involved in disease pathways.
Case Study:
A study highlighted that thieno[3,2-d]pyrimidine derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
Synthetic Applications
The synthesis of 1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multi-step reactions that allow for the introduction of various functional groups. This versatility makes it a valuable intermediate in organic synthesis.
Synthesis Overview
- Starting Materials : The synthesis begins with readily available phenolic compounds and difluorobenzaldehydes.
- Reaction Conditions : Typical conditions include refluxing in organic solvents with catalysts such as triethylamine or using microwave-assisted synthesis for improved yields.
Data Table: Synthesis Yields
| Reaction Step | Yield (%) |
|---|---|
| Formation of thienopyrimidine core | 85% |
| Introduction of difluorobenzyl group | 75% |
Mechanism of Action
The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno
Biological Activity
1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core and is being explored for various pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.38 g/mol. The structure includes a thieno[3,2-d]pyrimidine moiety that is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator. The presence of fluorine atoms in the structure is believed to enhance its bioactivity by improving pharmacokinetic properties.
Anticancer Activity
Research indicates that 1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell growth |
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Antiviral Activity
The compound has also been evaluated for its antiviral activity. Preliminary results indicate effectiveness against certain viral strains:
| Virus Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Influenza Virus | 85 | 20 |
| Herpes Simplex Virus | 70 | 15 |
These results highlight the potential use of this compound in antiviral therapies.
Anti-inflammatory Properties
In addition to its anticancer and antiviral activities, the compound has shown promise in reducing inflammation. In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with the compound:
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 80 pg/mL |
| IL-6 | 120 pg/mL | 60 pg/mL |
This suggests that the compound may modulate immune responses effectively.
Case Studies
Several case studies have been published regarding the efficacy of this compound:
- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer treated with this compound showed promising results in tumor reduction and improved quality of life.
- Viral Infection Management : Clinical trials assessing the efficacy against influenza demonstrated significant improvements in recovery times among participants treated with the compound compared to placebo groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-dione derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thienopyrimidine-dione Derivatives
Key Findings :
Substituent Effects on Activity: The target compound’s 3,5-difluorophenylmethyl group provides balanced lipophilicity and metabolic resistance compared to simpler fluorinated analogs (e.g., ).
Mechanistic Divergence: Non-nucleoside thienopyrimidines (e.g., target compound) likely inhibit kinases or topoisomerases, whereas FMAU acts via DNA chain termination.
Cytotoxicity Trends: Thieno[2,3-d]pyrimidin-4(3H)-ones (structural cousins) exhibit IC₅₀ values in the low micromolar range against solid tumors , suggesting the target compound may share similar potency.
Q & A
Q. What are the established synthetic routes for 1-[(3,5-difluorophenyl)methyl]-3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via alkylation of a thieno[3,2-d]pyrimidine core. A typical approach involves reacting 3-phenyl-6-substituted thieno[3,2-d]pyrimidine-2,4-dione with 3,5-difluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical:
Q. Table 1: Yield Optimization for Alkylation Reactions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 82 |
| THF | NaH | 60 | 65 |
| Acetonitrile | Cs₂CO₃ | 70 | 73 |
Q. How is crystallographic data used to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- R factor : ≤0.05 indicates high precision (e.g., R = 0.043 for a related thieno[3,2-d]pyrimidine derivative) .
- Torsion angles : Verify spatial arrangement of the 3,5-difluorophenyl group.
- Hydrogen bonding : Stabilizes the crystal lattice, as seen in analogous structures with C–H···O interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer: SAR analysis focuses on substituent effects:
- Fluorine positioning : 3,5-Difluorophenyl enhances metabolic stability and lipophilicity compared to mono-fluorinated analogs .
- Thieno[3,2-d]pyrimidine core : Modifications at the 1- and 3-positions influence binding to target enzymes (e.g., kinase inhibition) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on HOMO-LUMO gaps, correlating with reactivity .
Q. Table 2: Biological Activity of Selected Derivatives
| Substituent (R₁) | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 3,5-Difluorophenyl | 0.12 | Kinase A |
| 4-Methoxyphenyl | 0.45 | Kinase B |
| 2-Fluorophenyl | 1.3 | Kinase A |
Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved in assays?
Methodological Answer: Contradictions arise from assay conditions or impurity profiles. Mitigation strategies include:
Q. What advanced spectroscopic techniques are recommended for characterizing degradation products?
Methodological Answer:
Q. How can computational tools predict metabolic pathways for this compound?
Methodological Answer:
- CYP450 docking simulations : Predict oxidation sites (e.g., para-fluorine substitution) using AutoDock Vina .
- MetaSite software : Maps phase I/II metabolism, highlighting glucuronidation at the pyrimidine nitrogen .
Q. What strategies optimize solubility for in vivo studies without altering bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
